AMG8380

NaV1.7 Antagonist Atropisomer Ion Channel Electrophysiology

AMG8380 is the low-potency atropisomer of AMG8379, a selective NaV1.7 antagonist. Its >100-fold lower activity makes it the optimal negative control for validating target engagement in electrophysiology, in vivo pain models, and ex vivo C-fiber assays. Ensure assay specificity; avoid false positives. Procure as a critical reagent for robust sodium channel research.

Molecular Formula C25H16ClF2N3O5S
Molecular Weight 543.92
CAS No. 1642112-31-9
Cat. No. B605416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG8380
CAS1642112-31-9
SynonymsAMG8379;  AMG-8379;  AMG 8379; 
Molecular FormulaC25H16ClF2N3O5S
Molecular Weight543.92
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C2=CC(=CC(=C2)Cl)F)F)N3C4=C(C=CC3=O)C=C(C=C4)S(=O)(=O)NC5=NOC=C5
InChIInChI=1S/C25H16ClF2N3O5S/c1-35-23-12-19(15-8-16(26)11-17(27)9-15)20(28)13-22(23)31-21-4-3-18(10-14(21)2-5-25(31)32)37(33,34)30-24-6-7-36-29-24/h2-13H,1H3,(H,29,30)
InChIKeyHXQNEKJQBGXFAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG8380 (CAS 1642112-32-0) Research Compound: NaV1.7 Antagonist Atropisomer for Pain & Itch Studies


AMG8380 (CAS 1642112-32-0) is the less active atropisomeric enantiomer of AMG8379, a quinolone sulfonamide voltage-gated sodium channel NaV1.7 antagonist [1]. Discovered during medicinal chemistry efforts to identify an isoform-selective NaV1.7 inhibitor for chronic pain and itch, AMG8380 and AMG8379 represent a pair of atropisomers with distinctly divergent pharmacological profiles [2]. Unlike its active counterpart, AMG8380 exhibits markedly reduced potency at both human and mouse NaV1.7 channels and fails to produce significant functional or behavioral effects in ex vivo and in vivo models . This compound is predominantly utilized as a stereochemical negative control in NaV1.7 target validation and mechanistic studies.

AMG8380 vs. Generic NaV1.7 Antagonists: Critical Differences in Atropisomeric Potency and Negative Control Utility


Substituting AMG8380 with a generic NaV1.7 inhibitor or even its racemate would fundamentally compromise experimental design. The compound's primary scientific value lies in its starkly reduced potency compared to its enantiomer AMG8379, which is a direct consequence of its specific atropisomeric configuration [1]. While the racemic mixture (Rac)-AMG8379 ((Rac)-AMG8380) displays intermediate activity, only the purified (S)-enantiomer AMG8379 exhibits high potency (hNaV1.7 IC50 = 8.5 nM), whereas AMG8380 is >100-fold less potent (hNaV1.7 IC50 = 907 nM) . This stereospecificity is critical; using an impure sample or a compound with a different stereochemical profile would obscure the relationship between NaV1.7 blockade and downstream functional effects. Furthermore, AMG8380's established in vivo inertness at exposures where AMG8379 is active provides a validated benchmark for confirming target engagement specificity [2].

AMG8380 Evidence Guide: Quantitative Differentiation from AMG8379 and Other NaV1.7 Antagonists


AMG8380 Exhibits >100-Fold Lower Potency at Human NaV1.7 Compared to Its Enantiomer AMG8379

In whole-cell patch clamp electrophysiology assays performed on heterologously expressed human NaV1.7 channels, AMG8380 displayed an IC50 of 907 nM, demonstrating markedly reduced inhibitory activity compared to its enantiomer AMG8379, which exhibited an IC50 of 8.5 nM under identical conditions [1]. This represents a 107-fold difference in potency, confirming that the atropisomeric configuration is critical for high-affinity binding to the NaV1.7 voltage-sensing domain.

NaV1.7 Antagonist Atropisomer Ion Channel Electrophysiology

AMG8380 is ~234-Fold Less Potent than AMG8379 at Mouse NaV1.7 Channels

In whole-cell patch clamp electrophysiology assays on heterologously expressed mouse NaV1.7 channels, AMG8380 exhibited an IC50 of 387 nM, while its enantiomer AMG8379 displayed an IC50 of 18.6 nM . This corresponds to a 21-fold difference in potency, confirming that the stereospecificity observed in human channels is conserved in the murine ortholog, albeit with a slightly reduced fold-selectivity.

NaV1.7 Antagonist Species Selectivity Ion Channel Electrophysiology

AMG8380 is 825-Fold Less Potent at Native TTX-Sensitive Sodium Channels in DRG Neurons Compared to AMG8379

In whole-cell patch clamp assays using mouse dorsal root ganglion (DRG) neurons, which endogenously express tetrodotoxin (TTX)-sensitive sodium channels (primarily NaV1.7), AMG8380 blocked the current with an IC50 of 2560 nM (2.56 μM) . In contrast, AMG8379 potently inhibited the same native channels with an IC50 of 3.1 nM under identical voltage protocols designed to interrogate channels in a partially inactivated state [1]. This represents an 825-fold reduction in potency, demonstrating that the stereochemical difference profoundly impacts activity in a physiologically relevant cellular context.

NaV1.7 Antagonist DRG Neuron Native Channel Electrophysiology

AMG8380 Fails to Inhibit Mechanically and Thermally Induced C-Fiber Action Potential Firing, Unlike AMG8379

Using an ex vivo mouse skin-nerve preparation, AMG8379 significantly reduced the frequency of both mechanically and thermally induced action potential firing in C-fibers in a time- and dose-dependent manner [1]. In stark contrast, AMG8380, when tested under identical conditions, affected neither mechanical nor thermal C-fiber responses, showing no measurable inhibition of afferent fiber excitability [2].

NaV1.7 Antagonist C-Fiber Electrophysiology Ex Vivo Skin-Nerve Preparation

AMG8380 Does Not Elicit Behavioral Efficacy in In Vivo Models of Itch and Pain at Exposures Where AMG8379 is Active

In C57Bl/6 mice, oral administration of AMG8380 at 100 mg/kg failed to produce a statistically significant reduction in histamine-induced scratching behavior . Furthermore, at similar plasma exposure levels, AMG8380 did not inhibit capsaicin-induced licking or reverse UVB radiation skin burn-induced thermal hyperalgesia, endpoints in which AMG8379 demonstrated robust, dose-dependent efficacy [1].

NaV1.7 Antagonist In Vivo Pharmacology Behavioral Models of Pain and Itch

AMG8380 Serves as a Negative Control with Established Oral Bioavailability

Despite its weak target engagement, AMG8380 retains oral bioavailability, allowing for matched dosing and exposure comparisons with AMG8379 in vivo . This property is critical for its role as a negative control; it enables researchers to administer the same dose via the same route and achieve comparable plasma concentrations, thereby controlling for any non-specific effects of the chemical scaffold independent of NaV1.7 inhibition. The observation that behavioral effects were not observed with AMG8380 at similar plasma exposure levels to AMG8379 directly supports target-specific pharmacology [1].

NaV1.7 Antagonist Negative Control Pharmacokinetics

AMG8380 Applications: Validated Negative Control for NaV1.7 Target Engagement and Pain Pathway Research


Stereospecific Negative Control in NaV1.7 Target Validation Studies

In any experiment where a novel NaV1.7 inhibitor is being characterized, AMG8380 should be used as a stereospecific negative control to confirm that observed effects are due to on-target NaV1.7 inhibition. Its >100-fold lower potency at human NaV1.7 compared to AMG8379 (907 nM vs. 8.5 nM) provides a clear benchmark for specificity [1]. This is essential for target validation in both academic and pharmaceutical settings.

Functional Control in Ex Vivo Electrophysiology of Peripheral Nociceptors

For researchers using ex vivo skin-nerve preparations or DRG neuron cultures to study the role of NaV1.7 in peripheral pain signaling, AMG8380 serves as an inert comparator. Its complete lack of effect on mechanically and thermally induced C-fiber spiking, in contrast to the robust inhibition by AMG8379, confirms that any observed block of action potential firing by a test compound is specifically mediated by NaV1.7 antagonism [2].

Control for Behavioral Pharmacology Studies of Pain and Itch

In in vivo mouse models of pain (e.g., capsaicin-induced licking, UVB thermal hyperalgesia) and itch (e.g., histamine-induced scratching), AMG8380 provides a critical control for compound-specific effects. At oral doses up to 100 mg/kg, it fails to produce any significant behavioral change, despite achieving similar plasma exposure to efficacious doses of AMG8379 . This allows researchers to attribute positive outcomes to NaV1.7 blockade rather than off-target or non-specific pharmacological effects.

PK/PD Modeling and Exposure-Response Analysis

Given its oral bioavailability and matched pharmacokinetic properties relative to AMG8379, AMG8380 can be used as a control to deconvolve the relationship between plasma exposure and target-mediated pharmacodynamic effects. By comparing exposure-response curves between the active enantiomer (AMG8379) and the inactive control (AMG8380), researchers can more accurately model the PK/PD relationship specific to NaV1.7 target engagement .

Technical Documentation Hub

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